molecular formula C18H15ClFN3O2 B7704939 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide

Cat. No.: B7704939
M. Wt: 359.8 g/mol
InChI Key: HHPLWLZMVNDMCW-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c19-15-5-2-1-4-14(15)18-22-17(25-23-18)7-3-6-16(24)21-13-10-8-12(20)9-11-13/h1-2,4-5,8-11H,3,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPLWLZMVNDMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a nitrile oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Substitution Reactions: The introduction of the 2-chlorophenyl and 4-fluorophenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Amidation: The final step involves the formation of the butanamide moiety through an amidation reaction. This is typically achieved by reacting the oxadiazole intermediate with a suitable amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanamide moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically involve reagents such as chlorine (Cl₂) for halogenation and nitric acid (HNO₃) for nitration.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes such as histone deacetylases (HDACs) and topoisomerases, which play crucial roles in cellular processes.

    Pathways Involved: It can inhibit the activity of these enzymes, leading to the disruption of cellular processes such as DNA replication and transcription, ultimately resulting in cell death.

Comparison with Similar Compounds

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide is unique due to its specific structural features and biological activities. Similar compounds include:

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral and antibacterial properties.

    1,2,4-oxadiazole derivatives: These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

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